(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide
Overview
Description
Starting Materials: 4-aminophenylsulfonamide and phenethyl bromide.
Reaction: N-alkylation of 4-aminophenylsulfonamide with phenethyl bromide in the presence of a base like potassium carbonate to form N-phenethyl-4-aminophenylsulfonamide.
Formation of the Final Compound
Starting Materials: (E)-3-(furan-2-yl)acrylamide and N-phenethyl-4-aminophenylsulfonamide.
Reaction: Coupling of (E)-3-(furan-2-yl)acrylamide with N-phenethyl-4-aminophenylsulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furan-2-yl Acrylamide Backbone
Starting Materials: Furan-2-carboxaldehyde and acrylamide.
Reaction: A Knoevenagel condensation reaction between furan-2-carboxaldehyde and acrylamide in the presence of a base such as piperidine to form (E)-3-(furan-2-yl)acrylamide.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the acrylamide moiety.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Activity: Investigated for its potential antimicrobial and anticancer properties.
Enzyme Inhibition: Studied as a potential inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Pharmacology: Studied for its interactions with biological targets and its pharmacokinetic properties.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-phenylacrylamide: Lacks the phenethylsulfamoyl group, which may result in different biological activity and chemical properties.
N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide: Lacks the furan ring, which may affect its reactivity and applications.
Uniqueness
(E)-3-(furan-2-yl)-N-((4-(N-phenethylsulfamoyl)phenyl)carbamothioyl)acrylamide is unique due to the combination of its furan ring, phenyl group, and carbamothioyl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(2-phenylethylsulfamoyl)phenyl]carbamothioyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-21(13-10-19-7-4-16-29-19)25-22(30)24-18-8-11-20(12-9-18)31(27,28)23-15-14-17-5-2-1-3-6-17/h1-13,16,23H,14-15H2,(H2,24,25,26,30)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYALMYIENALJCQ-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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